Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Description
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3 |
InChI Key |
HEGUACHWQOFMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CC1C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Material: tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate or its analogs.
Step 1: Enol Triflate Formation
The keto group at position 3 is converted to an enol triflate intermediate using strong bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (-60 to -78 °C) followed by reaction with trifluoromethanesulfonyl reagents (e.g., N-phenyl bis(trifluoromethanesulfonyl)amide). This step enables the formation of a reactive vinyl triflate suitable for further cross-coupling or substitution reactions.Step 2: Benzylation
The introduction of the benzyl group at the nitrogen atom (position 3) is typically achieved via nucleophilic substitution or reductive amination using benzyl halides or benzyl derivatives under basic or catalytic conditions. This step installs the benzyl moiety crucial for the final compound structure.Step 3: Final Functionalization and Purification
The product is isolated by extraction, washing (acidic and basic aqueous solutions), drying over anhydrous agents (e.g., magnesium sulfate), and purified by flash chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures). The final compound is obtained as a colorless oil or solid with high purity (>97%).
Detailed Experimental Conditions from Literature
Representative Synthetic Route Summary
Preparation of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate:
- LDA is added dropwise to tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in THF at -60 °C under argon.
- Followed by addition of trifluoromethanesulfonyl reagent and stirring overnight.
- Workup includes aqueous quenching, extraction, and chromatographic purification yielding the enol triflate intermediate in ~92% yield.
Analytical Data and Research Findings
- NMR Spectroscopy:
- ^1H NMR typically shows signals corresponding to the bicyclic ring protons, benzyl aromatic protons, and tert-butyl group singlet near 1.4-1.5 ppm.
- ^13C NMR confirms the presence of carbonyl carbons, aromatic carbons, and bicyclic framework carbons with characteristic chemical shifts.
- Purity and Physical State:
- Applications:
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Key Reagents | Lithium diisopropylamide (LDA), trifluoromethanesulfonyl reagents, benzyl halides, triethylamine |
| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, petroleum ether |
| Temperature Range | -78 °C to room temperature |
| Reaction Atmosphere | Argon inert atmosphere |
| Purification Method | Flash chromatography on silica gel |
| Typical Yields | 78% to 94.5% |
| Analytical Techniques | ^1H NMR, ^13C NMR, chromatography |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate has been studied for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bicyclic structure allows for interaction with biological targets that are crucial in cancer progression.
- Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Reagent in Organic Synthesis : Due to its functional groups, it can be utilized in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of complex organic molecules.
- Ligand for Catalysis : Its nitrogen-containing structure can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : The compound can be used to develop new polymeric materials with enhanced mechanical properties and thermal stability due to its rigid bicyclic framework.
- Nanotechnology Applications : Its unique structure may be beneficial in the fabrication of nanoscale materials or devices, particularly in drug delivery systems where controlled release is essential.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Synthesis of Novel Antibiotics
Researchers have synthesized derivatives of this compound, leading to the discovery of new antibiotic candidates effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the compound's significance in addressing antibiotic resistance.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in MCF-7 cells |
| Antimicrobial properties | Effective against resistant bacterial strains | |
| Synthetic Organic Chemistry | Building block for complex organic synthesis | Facilitates nucleophilic substitutions |
| Ligand for catalysis | Enhances reaction efficiency | |
| Materials Science | Development of new polymers | Improved mechanical properties |
| Nanotechnology applications | Potential use in drug delivery systems |
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 149771-43-7
- Molecular Formula : C₁₈H₂₆N₂O₂
- Molecular Weight : 302.41 g/mol
- Structure : A bicyclic scaffold with a benzyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 6. The bicyclo[3.2.1]oct-6-ene framework introduces rigidity and stereochemical complexity .
Key Features :
- The Boc group enhances stability during synthetic processes but may introduce rotameric broadening in NMR spectra at ambient temperatures, necessitating elevated temperatures (e.g., 70°C) for resolution .
Structural Analogs with Modified Substituents
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)
- Molecular Formula : C₂₀H₂₆N₄O₄
- Key Differences :
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane
- Key Differences :
tert-Butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 2166851-15-4
- Molecular Formula : C₁₁H₂₀N₂O₃
Functional Group Modifications
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
- CAS No.: 1250996-94-1
- Key Differences :
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 143557-91-9
Biological Activity
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS Number: 2852766-05-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure with a diazabicyclo framework, which is known to influence its biological interactions. The presence of the tert-butyl and benzyl groups may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of diazabicyclo compounds have shown significant activity against various bacterial strains, including resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ETX1317 | Acinetobacter baumannii | 0.5 µg/mL |
| Durlobactam | Klebsiella pneumoniae | 0.25 µg/mL |
| This compound | Pending Studies | Pending Studies |
The proposed mechanisms for the biological activity of this class of compounds generally involve inhibition of essential bacterial enzymes such as penicillin-binding proteins (PBPs) and beta-lactamases . This inhibition disrupts cell wall synthesis and leads to bacterial cell death.
Study on Antibacterial Efficacy
In a recent study, a series of diazabicyclo derivatives were synthesized and tested for their antibacterial efficacy against multi-drug resistant strains. The results indicated that modifications at specific positions significantly enhanced their inhibitory activity against various beta-lactamase producing bacteria .
In Vivo Studies
In vivo studies using mouse models have demonstrated that certain derivatives exhibit promising results in restoring the efficacy of carbapenems against resistant strains. These findings suggest that this compound may also possess similar therapeutic potential .
Q & A
Q. What are common synthetic routes for tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, methyl acrylate reacts with a 3-oxidopyrazinium intermediate (generated by deprotonating a quaternary salt of diethylpyrazinone) to form bicyclic structures with defined stereochemistry . Boc (tert-butoxycarbonyl) protection is critical for stabilizing the amine group during synthesis, as seen in analogous diazabicyclo compounds . Post-synthetic deprotection (e.g., using TFA) may be required to isolate the free amine .
Q. How is the stereochemistry and molecular geometry of this bicyclic compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard. For example, cycloadducts of related diazabicyclo[3.2.1]octane derivatives reveal key structural features, such as the endo orientation of ester groups and Z-geometry of exocyclic double bonds . Synchrotron radiation or Cu Kα sources (λ = 1.54 Å) are used for data collection, with refinement software (e.g., SHELX) resolving bond lengths and angles .
Q. What spectroscopic techniques are used for characterization?
- Methodological Answer :
- NMR : and NMR at 400 MHz in solvents like DMSO-d6 or CDCl3. Elevated temperatures (70°C) may reduce signal broadening caused by Boc rotamers .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a precursor for:
- Catalysts : Analogous bicyclic guanidines act as organocatalysts in asymmetric synthesis .
- Pharmaceutical Intermediates : Derivatives of diazabicyclo[3.2.1]octane show anticholinergic, analgesic, or antiviral activity (e.g., HIV inhibitors) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using EtOAc/hexanes (1:2 v/v) .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Validate stoichiometry (±0.3% for C, H, N) .
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., enamine-imine) affect structural analysis?
- Methodological Answer : X-ray crystallography and NMR are used to resolve tautomerism. For example, the enamine tautomer predominates in crystalline states due to hydrogen bonding between NH and carbonyl groups, while solution-phase equilibria may shift with solvent polarity . Computational studies (DFT) can predict tautomeric stability .
Q. What strategies resolve contradictions in spectral data (e.g., rotameric broadening in NMR)?
- Methodological Answer :
- Variable-Temperature NMR : Heating to 70°C reduces rotational barriers of Boc groups, sharpening signals .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to calculate rotational energy barriers.
- Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility .
Q. How to optimize catalytic applications of this compound’s derivatives?
- Methodological Answer :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., tosyl) to enhance electrophilicity at the bicyclic nitrogen .
- Chiral Modifications : Use enantioselective desymmetrization protocols (e.g., asymmetric cycloadditions) to access stereochemically pure catalysts .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
Q. How to evaluate biological activity of derivatives without FDA-approved drug status?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
